![molecular formula C18H20N4O3S B2411286 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1798539-12-4](/img/structure/B2411286.png)
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
Scientific Research Applications
Pharmacological Profile and Potential Applications:
Zaleplon and Related Compounds
Zaleplon, a compound with a structural motif somewhat similar to the query compound, acts as a sedative-hypnotic agent primarily for the treatment of insomnia. It operates through the modulation of the GABAA receptor, showcasing the therapeutic potential of compounds targeting central nervous system (CNS) disorders. The detailed pharmacological exploration of zaleplon provides a framework for investigating related compounds, including their potential for treating sleep disorders and their mechanism of action at the molecular level (Heydorn, 2000).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the importance of such compounds in medicinal and pharmaceutical industries. This research area focuses on the synthesis pathways, catalytic applications, and development of lead molecules, indicating the potential for compounds like "2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide" to serve as key precursors or intermediates in drug development (Parmar, Vala, & Patel, 2023).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
The review on organotin(IV) complexes discusses their anticarcinogenicity and toxicity, indicating the potential for structurally complex compounds to exhibit significant biological activities. This area of research could be relevant for exploring the biological effects and therapeutic potential of complex molecules, including the assessment of their anticancer properties and safety profile (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds is crucial for their development as therapeutic agents. Reviews and studies on compounds such as ketamine offer insights into the importance of pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), which are essential for predicting the behavior of new compounds in the body. Such research could guide the study of "this compound" in a clinical context (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12(2)26(24,25)16-6-4-14(5-7-16)9-18(23)20-15-10-19-17-8-13(3)21-22(17)11-15/h4-8,10-12H,9H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBTEFZYZADIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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